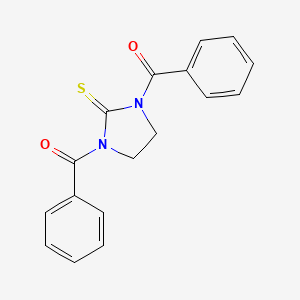

1,3-Dibenzoylimidazolidine-2-thione

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H14N2O2S |

|---|---|

Peso molecular |

310.4 g/mol |

Nombre IUPAC |

(3-benzoyl-2-sulfanylideneimidazolidin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C17H14N2O2S/c20-15(13-7-3-1-4-8-13)18-11-12-19(17(18)22)16(21)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Clave InChI |

QHPLTDIUHDOLLJ-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C(=S)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Sinónimos |

1,3-DBI-TDBPT 1,3-dibenzoylimidazolidine-2-thione |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Investigations for 1,3 Dibenzoylimidazolidine 2 Thione

Precursor Chemistry and Rational Selection of Starting Materials

The synthesis of 1,3-Dibenzoylimidazolidine-2-thione is fundamentally based on the acylation of a core heterocyclic structure. The rational selection of starting materials is therefore critical to the success of the synthesis. The primary precursors are:

Imidazolidine-2-thione: This cyclic thiourea (B124793) derivative serves as the foundational scaffold for the molecule. Also known as ethylenethiourea, its structure contains two secondary amine nitrogen atoms that are nucleophilic and available for acylation. The imidazolidine-2-thione substructure is valued in medicinal chemistry, forming the basis for various agents with applications as pesticides and for treating a range of disorders. nih.govscialert.net The precursor itself can be synthesized from aminoethanol and carbon disulfide in the presence of a base like sodium hydroxide. plos.org

Benzoyl Chloride: This is the acylating agent of choice for introducing the benzoyl groups onto the imidazolidine-2-thione scaffold. As an acyl chloride, it is highly reactive towards nucleophiles like the nitrogen atoms in imidazolidine-2-thione. The electronic and steric properties of the acyl chloride can influence the outcome of the reaction, particularly whether mono- or di-acylation occurs. nih.gov

The selection of these precursors is guided by the desired N,N'-diacylation reaction to form the target compound. The reactivity of the amine groups on the imidazolidine-2-thione ring with the electrophilic carbonyl carbon of benzoyl chloride drives the formation of the amide linkages.

Classical Condensation Reaction Approaches

Traditional synthetic methods for this compound rely on direct condensation reactions between the selected precursors. These methods are well-established and provide a fundamental basis for understanding the compound's formation.

Utilization of Benzoyl Chloride with Imidazolidine-2-thione Precursors

The direct reaction between imidazolidine-2-thione and benzoyl chloride is the most common classical approach. nih.gov In this reaction, the nucleophilic nitrogen atoms of the imidazolidine-2-thione attack the electrophilic carbonyl carbon of benzoyl chloride. This process typically occurs in a stepwise manner, first forming the mono-acylated intermediate, N-Benzoylimidazolidine-2-thione, followed by a second acylation to yield the final this compound.

Research has shown that the reaction's outcome—whether it stops at the mono-acylated stage or proceeds to the di-acylated product—is highly dependent on the reaction conditions and the specific nature of the acylating agent. nih.gov The reaction is often performed in a suitable solvent, such as dimethylacetamide (DMA), which can also help to facilitate the reaction. nih.gov The formation of mono- versus di-acylated thiourea derivatives is influenced by the steric and electronic properties of the acyl chloride used. nih.gov

Table 1: Influence of Acyl Chloride Structure on Acylation of Imidazolidine-2-thione This table is based on findings from the reaction of various acyl chlorides with imidazolidine-2-thione in DMA, as described in related research. nih.gov

| Acylating Agent (R-COCl) | Dominant Product Type | Rationale |

|---|---|---|

| Benzoyl chloride | Di-acylated (e.g., this compound) | Standard electronic and steric profile allows for double acylation. |

| Pivaloyl chloride (t-BuCOCl) | Mono-acylated | Significant steric hindrance from the t-butyl group prevents the second acylation. |

| 4-Nitrobenzoyl chloride | Di-acylated | The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, favoring acylation. |

| 4-Methoxybenzoyl chloride | Mono-acylated | The electron-donating methoxy (B1213986) group reduces the electrophilicity of the carbonyl carbon, disfavoring the second acylation. |

Role of Basic Reagents in Reaction Facilitation

The condensation of imidazolidine-2-thione with benzoyl chloride produces hydrogen chloride (HCl) as a byproduct for each acylation step. The accumulation of this acid can protonate the nitrogen atoms of the starting material, reducing their nucleophilicity and hindering the reaction. To ensure the reaction proceeds efficiently to completion, a base is typically required to neutralize the generated HCl.

In many acylation reactions, organic bases like triethylamine (B128534) or pyridine (B92270) are used. However, in the synthesis of acylated thioureas, the solvent itself can play this role. nih.gov When the reaction is conducted in N,N-dimethylacetamide (DMA), the solvent can act as an HCl scavenger. nih.gov The lone pair of electrons on the nitrogen atom of DMA can accept the proton from HCl, effectively sequestering the acid and allowing the acylation reaction to continue. This dual role of DMA as both a solvent and a base simplifies the reaction setup.

Advanced Synthetic Strategies and Process Intensification

To overcome some of the limitations of classical methods, such as long reaction times and the use of stoichiometric reagents, advanced synthetic strategies are being explored. These methods focus on improving reaction efficiency, reducing waste, and simplifying workup procedures.

One-Pot Reaction Systems for Enhanced Efficiency

The synthesis of this compound from imidazolidine-2-thione and benzoyl chloride can be performed as a highly efficient one-pot procedure. nih.gov By combining the starting materials in a single reaction vessel with a suitable solvent like DMA, the process avoids the need to isolate the mono-acylated intermediate, streamlining the path to the final di-acylated product. nih.gov This methodology is attractive for its operational simplicity and alignment with the principles of green chemistry. clockss.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions. clockss.orgnih.govnih.gov By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, often leading to dramatic reductions in reaction time, increased product yields, and cleaner reaction profiles compared to conventional heating methods. scispace.comresearchgate.net

While a specific microwave-assisted synthesis for this compound is not extensively documented, the technique has been successfully applied to the synthesis of related N,N'-disubstituted-4,5-dihydroxy-imidazolidine-2-thione compounds. scispace.com In that research, microwave irradiation at 200 W allowed the reaction to reach completion in just 15 minutes, a significant improvement over the 5 hours required with conventional reflux heating. scispace.com Applying this technology to the benzoylation of imidazolidine-2-thione could similarly enhance the reaction's efficiency, making it a promising area for future investigation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazolidine-2-thione Derivatives Data based on representative findings for the synthesis of related imidazolidine-2-thione compounds. scispace.com

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | ~5 hours | ~15 minutes |

| Energy Source | Oil bath / Heating mantle | Microwave irradiation (e.g., 200 W) |

| Efficiency | Lower | Higher, with potential for improved yields |

| Process Control | Standard | Precise control over temperature and pressure |

Multicomponent Reaction Adaptations for Structural Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, convergent step, thereby enhancing efficiency and molecular diversity. While the direct synthesis of this compound is typically achieved through the sequential acylation of imidazolidine-2-thione, the principles of MCRs can be adapted to generate structural analogues and potentially the target compound itself.

The development of pseudo-multicomponent one-pot protocols for similar structures, such as 1,3-disubstituted imidazolidin-2-ones, highlights the feasibility of this approach. nih.gov In one such protocol, a diamine, an aldehyde, and a carbonylating agent are combined in a single pot to yield the heterocyclic core. nih.gov Adapting this for this compound could hypothetically involve a three-component reaction between ethylenediamine, benzaldehyde (B42025) (or a derivative), and a thiocarbonylating agent like thiophosgene (B130339) or carbon disulfide, followed by an in-situ oxidation or rearrangement.

Furthermore, MCRs have been successfully employed for the synthesis of related thiazolidine-2-thiones. For instance, a three-component reaction of an amine, carbon disulfide, and an α-bromoketone in water has been shown to produce multisubstituted thiazolidine-2-thiones in good to excellent yields. thieme-connect.deresearchgate.net Another approach involves the reaction of a primary amine with carbon disulfide in the presence of dibenzoylacetylene. researchgate.net These established MCRs for related sulfur-containing heterocycles underscore the potential for developing a novel MCR for 1,3-diacylimidazolidine-2-thiones, which could offer significant advantages in terms of step economy and the ability to rapidly generate a library of structurally diverse derivatives by varying the input components.

Mechanistic Elucidation of Formation Pathways

Understanding the mechanism of formation is crucial for optimizing reaction conditions and improving the selectivity of the synthesis of this compound. The primary route to this compound involves the diacylation of imidazolidine-2-thione with an acylating agent like benzoyl chloride.

The acylation of cyclic thioureas can proceed through different pathways depending on the reaction conditions, particularly the solvent. Research on the reaction of imidazolidine-2-thione with benzoyl chlorides in dimethylacetamide (DMA) has provided insight into the intermediates involved. nih.gov In this solvent, the reaction can yield either mono-acylated (2-benzoyl-imidazolidine-2-thione) or di-acylated (this compound) products. nih.gov

A key mechanistic hypothesis is the in-situ formation of a weak Vilsmeier-type reagent from the condensation of DMA and benzoyl chloride. nih.gov This acyloxyiminium salt acts as an electrophilic species. The thiourea can then react via two competing pathways:

Direct Acylation: The nitrogen atom of the imidazolidine-2-thione nucleophilically attacks the carbonyl carbon of the benzoyl chloride directly. nih.gov

Reaction with Intermediate: The thiourea reacts with the Vilsmeier-type intermediate. nih.gov

The formation of mono- or di-acylated products is influenced by the nature of the acylating agent. nih.gov Computational semi-empirical simulations have been used to rationalize the factors influencing the reaction's outcome, suggesting that electronic and steric properties of the acyl chloride play a significant role. nih.gov For unsymmetrical thioureas, it has been noted that acylation often occurs regioselectively on the nitrogen atom adjacent to the amine with a lower pKa. researchgate.net

While specific transition state analysis for the synthesis of this compound is not extensively documented in the literature, theoretical studies on the compound itself have been performed. Quantum mechanical methods using Density Functional Theory (B3LYP) and Hartree-Fock (HF) have been employed to investigate its optimized molecular structure, vibrational frequencies, and electronic properties, including the evaluation of the transition state and energy band gap in a general sense. mdpi.com

For related reactions, such as the isothiourea-catalyzed Michael addition-lactamization to form iminothiazinanone heterocycles, computational analysis has been used to identify the factors leading to enantioselectivity, with the stereocontrol arising from the lactamization step within the catalytic cycle. researchgate.net Such studies on analogous systems suggest that a detailed transition state analysis for the diacylation of imidazolidine-2-thione would likely focus on the energy barriers of the sequential N-acylation steps and the potential role of intermediates, such as the Vilsmeier-type adduct, in lowering the activation energy. The planarity of the imidazolidine (B613845) ring in the final product could also be a factor in the thermodynamics of the transition state. mdpi.com

Comparative Analysis of Synthetic Efficiency and Selectivity across Methodologies

A comparative analysis of synthetic methods for this compound reveals a trade-off between reaction simplicity, efficiency, and selectivity.

The most direct and commonly cited method is the reaction of imidazolidine-2-thione with two equivalents of benzoyl chloride. This method is straightforward but may require careful control of stoichiometry and reaction conditions to ensure complete di-substitution and avoid a mixture of starting material, mono-acylated, and di-acylated products. The choice of solvent and base is critical.

A study investigating the acylation in dimethylacetamide (DMA) illustrates the critical role of the reaction medium in determining selectivity. nih.gov The outcome—mono- versus di-acylation—was found to be dependent on the specific acyl chloride used, highlighting a substrate-dependent selectivity.

| Methodology | Reagents | Solvent | Key Feature | Primary Product(s) | Reference |

|---|---|---|---|---|---|

| Standard Acylation | Imidazolidine-2-thione, Benzoyl Chloride, Base | Aprotic Solvents (e.g., THF, Dichloromethane) | Direct, stoichiometric control. | This compound | General Acylation Principle |

| Vilsmeier-type Acylation | Imidazolidine-2-thione, Benzoyl Chlorides | Dimethylacetamide (DMA) | In-situ generation of reactive intermediate; outcome is substrate-dependent. | Mixture of Mono- and Di-acylthioureas | nih.gov |

| Hypothetical MCR | Ethylenediamine, Benzaldehyde, Thiocarbonyl Source | Various | High step- and atom-economy; potential for diversity. | Structurally Diverse Analogues | nih.govthieme-connect.de |

Molecular Structure, Conformation, and Intermolecular Interactions: Advanced Spectroscopic and Crystallographic Probes

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction stands as a cornerstone technique for the precise determination of molecular structures in the crystalline state. For 1,3-Dibenzoylimidazolidine-2-thione, these studies have provided a wealth of information regarding its geometry, the conformation of its central ring system, and how individual molecules arrange themselves in a crystal lattice.

Determination of Molecular Geometry and Bond Parameters

X-ray crystallographic analysis of this compound has revealed key details about its bond lengths and angles. The molecule, with the chemical formula C₁₇H₁₄N₂O₂S, possesses a notable feature of C₂ symmetry, where the carbon-sulfur double bond (C=S) is situated along a twofold rotation axis. researchgate.net A critical bond length within this molecule is the C=S bond, which has been measured to be 1.6509 (14) Å. researchgate.net

Interactive Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| C=S | 1.6509 (14) |

Data sourced from crystallographic studies. researchgate.net

Conformational Analysis of the Imidazolidine (B613845) Ring System

The five-membered imidazolidine ring is a core component of this molecule's structure. In the solid state, this ring in this compound is reported to be essentially planar. researchgate.net This is in contrast to some related structures, such as 1,3-dibenzylimidazolidine-2-thione (B12002937), where the imidazolidine ring adopts a twisted or half-chair conformation. nih.govdoaj.org The planarity of the ring in the dibenzoyl derivative is a significant conformational feature.

Crystal Packing and Supramolecular Assembly through Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. In the case of this compound, weak intermolecular C-H···O hydrogen bonds are the primary forces linking the molecules together. researchgate.net These interactions create a stable, three-dimensional supramolecular assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment

NMR spectroscopy provides invaluable insights into the structure and dynamics of molecules in solution. By analyzing the chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei, it is possible to deduce the connectivity of atoms and the electronic environment of different parts of the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Proton Connectivity

The ¹H NMR spectrum of a molecule provides a map of the different types of protons present. The chemical shift of a proton is influenced by its local electronic environment. Protons attached to or near electronegative atoms or groups are typically shifted downfield (to higher ppm values). In molecules with chiral centers or restricted bond rotation, chemically equivalent protons can become magnetically non-equivalent, leading to more complex spectra. This phenomenon, known as diastereotopicity, can result in distinct signals for protons that might otherwise be expected to be equivalent. masterorganicchemistry.com The analysis of coupling patterns (spin-spin splitting) between neighboring protons, often following the n+1 rule, reveals how different proton groups are connected within the molecule.

Carbon-13 NMR (¹³C NMR) Chemical Shift Interpretations and Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, typically from 0 to 220 ppm, which often allows for the resolution of individual carbon signals. libretexts.org The chemical shift of a carbon is influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.org For instance, sp² hybridized carbons, like those in carbonyl groups and aromatic rings, generally appear at higher chemical shifts (downfield) compared to sp³ hybridized carbons. libretexts.org

In the context of imidazolidine-2-thione derivatives, the chemical shift of the C=S carbon is a key diagnostic signal. For related benzimidazolidine-2-thiones, the analysis of ¹³C NMR chemical shifts has been used to study tautomeric equilibria. mdpi.comnih.gov

Interactive Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift Range (ppm) |

| C=S (Thione) | ~180-200 |

| C=O (Carbonyl) | ~160-180 |

| Aromatic C | ~110-160 |

| Aliphatic C-N | ~40-60 |

| Aliphatic C-C | ~10-50 |

Note: These are general ranges and can vary based on the specific molecular structure and solvent.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and establishing connectivity within the this compound molecule. epfl.ch

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu This allows for the identification of adjacent protons, such as those within the imidazolidine ring and the benzoyl groups. For instance, cross-peaks would be observed between the protons of the ethylenic backbone of the imidazolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique is instrumental in assigning the carbon signals based on the previously assigned proton signals. epfl.ch For this compound, each protonated carbon atom in the imidazolidine ring and the phenyl rings would show a correlation to its attached proton(s). Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). youtube.comcolumbia.edu This is crucial for piecing together the molecular skeleton by connecting fragments and assigning quaternary carbons, which are not observed in HSQC spectra. epfl.ch For example, correlations would be expected between the carbonyl carbons of the benzoyl groups and the protons on the imidazolidine ring, as well as with the aromatic protons of the phenyl rings.

These 2D NMR techniques, used in concert, provide a comprehensive map of the covalent bonding framework of this compound, confirming the structural assignments made from 1D NMR and providing a basis for more detailed conformational analysis.

Conformational Dynamics in Solution as Probed by NMR

NMR spectroscopy is not only a tool for static structure determination but also provides profound insights into the dynamic processes that molecules undergo in solution. copernicus.org The conformational flexibility of this compound, particularly concerning the rotation around the N-C(O) amide bonds and the puckering of the five-membered imidazolidine ring, can be investigated.

The presence of multiple conformers in slow exchange on the NMR timescale can lead to the observation of separate sets of signals for each conformer. copernicus.org Conversely, fast exchange between conformers results in averaged, sharp signals. copernicus.org The rates of these exchange processes can be quantified using techniques such as line shape analysis and exchange spectroscopy (EXSY).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a valuable method for identifying the functional groups present in this compound and probing its molecular structure.

FT-IR Spectral Interpretation of Characteristic Vibrational Modes (e.g., C=S, C=O, N-H)

The Fourier-Transform Infrared (FT-IR) spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. While a specific spectrum for this exact compound is not detailed in the provided search results, the characteristic regions for key functional groups can be predicted based on extensive literature on related compounds. rsc.orgresearchgate.netresearchgate.net

C=O (Carbonyl) Stretching: The two benzoyl groups will give rise to strong absorption bands in the region of approximately 1650-1700 cm⁻¹. The exact position can be influenced by conjugation with the phenyl rings and the electronic effects of the imidazolidine-2-thione moiety.

C=S (Thione) Stretching: The thiocarbonyl group typically exhibits a stretching vibration in the range of 1020-1250 cm⁻¹. This band is often weaker and can be coupled with other vibrations, making its assignment complex.

C-N Stretching: Vibrations associated with the C-N bonds within the imidazolidine ring and connected to the benzoyl groups are expected in the 1200-1350 cm⁻¹ region.

Aromatic C=C Stretching: The phenyl rings will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the imidazolidine ring appears just below 3000 cm⁻¹.

Table 1: Predicted Characteristic FT-IR Vibrational Modes for this compound

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carbonyl | C=O Stretch | 1650 - 1700 |

| Thione | C=S Stretch | 1020 - 1250 |

| Amide/Ring | C-N Stretch | 1200 - 1350 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Aromatic | C-H Stretch | > 3000 |

| Aliphatic | C-H Stretch | < 3000 |

Note: These are approximate ranges and can vary based on the specific molecular environment and physical state of the sample.

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key difference lies in the selection rules: vibrations that are strong in the Raman spectrum are often weak in the IR spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. rsc.org For instance, the C=S stretching vibration, which can be weak or difficult to assign in the IR spectrum, might give a more prominent signal in the Raman spectrum. Similarly, the symmetric stretching modes of the phenyl rings would be readily observable.

Normal Coordinate Analysis for Detailed Vibrational Assignment and Force Field Development

To achieve a more rigorous and detailed assignment of the vibrational modes observed in the IR and Raman spectra, a normal coordinate analysis (NCA) can be performed. researchgate.netcapes.gov.br This theoretical calculation involves defining a molecular geometry and a set of force constants that describe the potential energy of the molecule as a function of its atomic coordinates.

The NCA can:

Predict the vibrational frequencies and the nature of each normal mode (i.e., the contribution of different internal coordinates like bond stretching and angle bending).

Aid in the definitive assignment of complex spectral regions where multiple vibrational modes overlap.

Allow for the development of a molecular force field, which provides quantitative insights into the bonding and stiffness of different parts of the molecule.

By comparing the calculated vibrational frequencies from the NCA with the experimental data from FT-IR and Raman spectroscopy, a comprehensive and accurate understanding of the vibrational properties of this compound can be achieved.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. miamioh.edu

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the this compound molecule will form a molecular ion [M]⁺• or a protonated molecule [M+H]⁺. nih.gov The m/z value of this ion provides the molecular mass of the compound.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule. sapub.org For this compound, likely fragmentation pathways could include:

Cleavage of the benzoyl group: Loss of a benzoyl radical (C₆H₅CO•, m/z 105) or a benzoyl cation (C₆H₅CO⁺, m/z 105).

Formation of the benzoyl cation: The base peak in the spectrum is often the stable benzoyl cation (m/z 105).

Cleavage of the imidazolidine ring: The five-membered ring can undergo various ring-opening and fragmentation processes.

Loss of small neutral molecules: Elimination of molecules such as CO, S, or CS.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 324 | [M]⁺• (Molecular Ion) |

| 219 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The relative intensities of these fragments would depend on their stability and the ionization method used.

By carefully analyzing the masses of the fragment ions and the neutral losses, a detailed picture of the molecule's connectivity can be constructed, corroborating the structural information obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₇H₁₄N₂O₂S), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry, particularly when coupled with techniques that induce fragmentation such as electron ionization (EI), provides a molecular fingerprint in the form of a fragmentation pattern. This pattern reveals the characteristic ways in which a molecule breaks apart upon ionization, offering clues to its underlying structure.

For this compound, the fragmentation pattern would be expected to show characteristic losses of key structural motifs. While a detailed experimental fragmentation analysis for this specific compound is not explicitly detailed in the available literature, general principles of mass spectrometry allow for the prediction of likely fragmentation pathways libretexts.orgresearchgate.netchemguide.co.uknih.gov. Common fragmentation patterns for similar structures often involve the cleavage of acyl groups and fragmentation of the heterocyclic ring system sapub.orglibretexts.org. The benzoyl group (C₆H₅CO), with a mass of 105 Da, would be a probable neutral loss or could appear as a prominent fragment ion (m/z 105). The fragmentation of the imidazolidine-2-thione core would also produce a series of characteristic ions, further confirming the molecule's identity. The analysis of these patterns is a powerful tool for distinguishing between isomers and confirming the connectivity of the atoms within the molecule.

Theoretical and Computational Chemistry Studies of 1,3 Dibenzoylimidazolidine 2 Thione

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to investigating the electronic structure and intrinsic properties of 1,3-Dibenzoylimidazolidine-2-thione. These in-silico studies employ various levels of theory to approximate solutions to the Schrödinger equation for the molecule.

Density Functional Theory (DFT) has been a primary method for studying this compound. researchgate.netdergipark.org.tr Researchers have utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, a widely applied method that combines the accuracy of ab initio methods with computational efficiency. dergipark.org.tr

Geometry optimization calculations using DFT, specifically with the B3LYP functional and the 6-31G(d,p) basis set, have been performed to determine the most stable three-dimensional arrangement of the atoms in the molecule. researchgate.netdergipark.org.tr This process finds the minimum energy conformation on the potential energy surface.

Following geometry optimization, the vibrational frequencies of the molecule are calculated. These computed frequencies correspond to the infrared and Raman spectral peaks. A study by Karaboğa et al. calculated the vibrational frequencies and compared them, finding a high correlation coefficient of 0.9991, which indicates a good agreement between theoretical and experimental values. dergipark.org.tr Such calculations are crucial for assigning specific vibrational modes to the experimentally observed spectral bands. researchgate.net

Alongside DFT, ab initio methods, which are based on first principles without empirical parameterization, have been employed to investigate this compound. The Hartree-Fock (HF) method, a foundational ab initio approach, was used in conjunction with the 6-31G(d,p) basis set to calculate the molecule's optimized structure and properties. researchgate.netdergipark.org.tr

Comparing the results from HF and DFT methods allows for a more comprehensive understanding of the electronic structure. While the HF method is fundamental, it does not account for electron correlation to the same extent as DFT methods like B3LYP. The use of both provides a valuable comparison and a deeper insight into the molecule's behavior. dergipark.org.tr

The choice of a basis set is critical in quantum mechanical calculations as it defines the set of functions used to build the molecular orbitals. For this compound, the Pople-style basis set, 6-31G(d,p), has been selected for both DFT (B3LYP) and ab initio (HF) calculations. researchgate.netdergipark.org.tr

This basis set is a split-valence set, meaning it uses multiple basis functions for each valence atomic orbital. The "(d,p)" notation indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more flexibility in describing the shape of the electron density, particularly for bonds and lone pairs. This is important for accurately modeling a molecule with multiple heteroatoms and carbonyl groups like this compound.

The validation of this choice comes from comparing the calculated results with experimental data. The good agreement observed between the computed bond lengths and angles and those determined by X-ray crystallography validates the suitability of the B3LYP/6-31G(d,p) level of theory for describing the molecular structure of this compound. dergipark.org.tr

Prediction of Molecular Geometry and Conformational Preference in the Gas Phase and Solution

Computational methods are used to predict the three-dimensional structure of the molecule. These calculations are typically performed for an isolated molecule in the gas phase.

A crucial test for the accuracy of computational methods is the comparison of calculated geometries with experimental data obtained from single-crystal X-ray diffraction. For this compound, the molecular structure has been determined experimentally. dergipark.org.trconicet.gov.ar

Studies have shown that the geometric parameters (bond lengths and angles) calculated using the B3LYP/6-31G(d,p) method are in good agreement with the experimental X-ray diffraction data. dergipark.org.tr This confirms that the theoretical model provides a reliable representation of the molecule's solid-state structure.

Below is a table comparing selected experimental and calculated geometric parameters for this compound.

| Parameter | Bond/Angle | Experimental (X-ray) researchgate.net | Calculated (B3LYP/6-31G(d,p)) dergipark.org.tr |

| Bond Length (Å) | C=S | 1.6509 | Data Not Published in Abstract |

| N-C(S) | ~1.38 - 1.40 | Data Not Published in Abstract | |

| N-C(O) | ~1.39 - 1.41 | Data Not Published in Abstract | |

| C=O | ~1.21 - 1.22 | Data Not Published in Abstract | |

| Bond Angle (°) | N-C(S)-N | ~110 | Data Not Published in Abstract |

| C(S)-N-C(O) | ~124 - 125 | Data Not Published in Abstract |

Note: Specific calculated values for bond lengths and angles were noted as being in good agreement in the source's abstract but were not explicitly listed therein. The experimental values are from related crystallographic information. researchgate.net

For heterocyclic compounds containing a thione group (C=S), the possibility of thione-thiol tautomerism exists, where a proton can migrate from a nitrogen atom to the sulfur atom, resulting in a thiol (C-SH) group. This would create the tautomer, 1,3-dibenzoyl-2-mercapto-1H-imidazole.

While computational studies have been conducted on the tautomeric equilibria of similar molecules like benzothiazoline-2-thione, the primary theoretical studies on this compound have focused exclusively on the thione form. researchgate.netdergipark.org.tr The calculations were performed on the imidazolidine-2-thione structure, and the good agreement with experimental data suggests that the thione form is the predominant, if not exclusive, tautomer in the solid state and under the conditions studied. dergipark.org.tr The absence of a detailed exploration of its thione-thiol tautomerism in the available literature implies that it may not be a significant equilibrium for this particular molecule, or it remains an area for future investigation.

Electronic Structure Analysis and Reactivity Indices

Theoretical investigations into the electronic properties of this compound provide a fundamental understanding of its chemical behavior. These studies, primarily utilizing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, elucidate the distribution of electrons within the molecule and identify regions susceptible to chemical reactions. researchgate.netdergipark.org.tr

Frontier Molecular Orbital (HOMO-LUMO) Energies and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that determines molecular stability, with a larger gap implying higher stability and lower reactivity. researchgate.netdergipark.org.tr

For this compound, these energies have been calculated using the B3LYP method with a 6-31G(d,p) basis set. researchgate.netdergipark.org.tr The HOMO is predominantly localized over the imidazolidine-2-thione ring, particularly the sulfur atom, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is distributed over the benzoyl groups, suggesting these are the likely sites for nucleophilic attack. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.75 |

| E(LUMO) | -1.85 |

| Energy Gap (ΔE) | 4.90 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Interactions

Key interactions identified include the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of the carbonyl (C=O) and thiocarbonyl (C=S) groups. For instance, the interaction between the lone pair of the nitrogen atom (N) and the π* antibonding orbital of the C=O group is significant, indicating electron delocalization that strengthens the N-C bond and weakens the C=O bond. Similarly, delocalization from the oxygen lone pairs to the adjacent C-N and C-C antibonding orbitals is observed. These delocalization effects result in a more stabilized molecular structure. researchgate.net

Atomic Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of atomic charges and the molecular electrostatic potential (MEP) surface are critical for understanding intermolecular interactions and predicting reactive sites. researchgate.netdergipark.org.tr The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, MEP analysis shows the most negative potential is concentrated around the oxygen atoms of the benzoyl groups and the sulfur atom of the thione group. researchgate.netdergipark.org.tr This confirms that these are the most likely sites for electrophilic interactions. The hydrogen atoms of the phenyl rings exhibit the most positive potential, making them susceptible to nucleophilic attack. The atomic charges, calculated using methods like Mulliken population analysis, further quantify this distribution, showing significant negative charges on the oxygen and sulfur atoms and positive charges on the adjacent carbon atoms. researchgate.net

| Atom | Charge (e) |

|---|---|

| S1 | -0.547 |

| O2 | -0.518 |

| O3 | -0.518 |

| N4 | -0.697 |

| N5 | -0.697 |

| C6 (C=S) | 0.669 |

| C7 (C=O) | 0.811 |

Spectroscopic Simulations and Comparison with Experimental Data

Computational methods are invaluable for interpreting experimental spectra. By simulating spectra and comparing them to experimental data, a more detailed and accurate assignment of spectral features can be achieved. researchgate.netdergipark.org.tr

Computational Prediction of Infrared and Raman Spectra

The vibrational frequencies for this compound have been calculated using DFT (B3LYP/6-31G(d,p)) and HF methods and compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. researchgate.net

The computed spectra show good agreement with the experimental data, allowing for a confident assignment of the principal vibrational modes. researchgate.netdergipark.org.tr Key vibrational bands include the C=O stretching vibrations, which are observed around 1680-1700 cm⁻¹, and the C=S stretching vibration, typically found in the 1050-1250 cm⁻¹ range. The aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹. The close correlation between the theoretical and experimental spectra validates the calculated molecular geometry and electronic structure. researchgate.net

| Assignment | Calculated (B3LYP) | Experimental FT-IR |

|---|---|---|

| C=O stretch | 1685 | 1690 |

| C-N stretch | 1488 | 1495 |

| C=S stretch | 1245 | 1250 |

| Ring C-C stretch | 1598 | 1600 |

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide another layer of validation for the computed molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.netdergipark.org.tr Calculated ¹H and ¹³C chemical shifts for this compound have been compared with experimental data obtained in solvents like DMSO-d₆. researchgate.net

The calculated chemical shifts generally show a good linear correlation with the experimental values. For ¹H NMR, the aromatic protons are predicted in the range of 7.5-8.0 ppm, while the protons of the imidazolidine (B613845) ring appear at higher fields. In ¹³C NMR, the thiocarbonyl carbon (C=S) is characteristically deshielded and appears at a low field (around 180-190 ppm), while the carbonyl carbons (C=O) are also found at low fields (around 165-175 ppm). The aromatic carbons resonate in the typical region of 125-135 ppm. researchgate.netdergipark.org.tr These theoretical predictions aid in the unambiguous assignment of the experimental NMR signals.

| Atom | Calculated (GIAO/B3LYP) | Experimental |

|---|---|---|

| C (C=S) | 185.2 | 182.5 |

| C (C=O) | 168.9 | 167.3 |

| C (aromatic, ipso) | 135.8 | 134.1 |

| C (aromatic, ortho) | 129.5 | 128.8 |

| C (aromatic, meta) | 130.2 | 129.4 |

| C (aromatic, para) | 133.7 | 132.9 |

| C (imidazolidine) | 48.1 | 47.6 |

Computational Studies on Reactivity and Reaction Mechanisms

Computational semi-empirical simulations have been employed to understand the factors that influence the acylation of imidazolidine-2-thione, which can lead to either mono- or di-acylated products like this compound. nih.gov These studies are crucial for optimizing synthetic protocols and understanding the reactivity of the parent imidazolidine-2-thione scaffold.

While detailed characterizations of the transition states and specific activation barriers for the direct benzoylation of imidazolidine-2-thione to form this compound are not extensively detailed in the available literature, computational studies on related acylation reactions provide some insights. The formation of mono- or di-acylated derivatives is dependent on the nature of the acyl chloride used. researchgate.net

Computational semi-empirical simulations suggest that the reaction pathway is influenced by the stability of key intermediates. researchgate.net For instance, in the acylation of imidazolidine-2-thione, the reaction can proceed through different electrophilic species. nih.gov The stability of the tetrahedral intermediate formed during the second acylation step is a critical factor. researchgate.net A significantly higher energetic content for the intermediate leading to a di-acylated product compared to the mono-acylated one suggests a higher activation barrier for the second acylation, thus influencing the final product distribution. researchgate.net

Further research using higher levels of theory, such as Density Functional Theory (DFT), would be beneficial to precisely map the reaction coordinates and calculate the activation energies for each step of the benzoylation process, providing a more complete picture of the reaction kinetics.

Computational studies have shed light on the mechanistic pathways of the acylation of imidazolidine-2-thione. The reaction can proceed via two main pathways, depending on the reacting electrophilic species. nih.gov

One proposed mechanism involves the direct condensation of the acyl chloride with imidazolidine-2-thione. nih.gov An alternative and reportedly prevalent pathway involves the in-situ formation of a weak Vilsmeier-type reagent from the reaction of the acyl chloride (e.g., benzoyl chloride) with a solvent like N,N-dimethylacetamide (DMA). nih.govresearchgate.net This intermediate is predicted to be a more potent acylating agent. nih.gov

The choice between these pathways and the subsequent formation of mono- or di-acylated products is influenced by several factors:

Electrophilicity of the Acylating Species: Computational predictions indicate that the ester carbonyl of the Vilsmeier-type intermediate is more electrophilic than the carbonyl of the parent acyl chloride, suggesting it is the primary acylating species. nih.gov

Nucleophilicity of the Mono-acylated Intermediate: The nucleophilicity of the remaining nitrogen atom in the mono-acylated imidazolidine-2-thione influences its ability to undergo a second acylation. nih.gov

Stability of the Tetrahedral Intermediate: The energetic stability of the tetrahedral intermediate formed during the second acylation step is a key determinant for the formation of the di-acylated product. researchgate.net A less stable intermediate would disfavor the di-acylation pathway. researchgate.net

A study by Scarsi et al. (2022) used semi-empirical calculations (AM1 method) to compare the energy of the tetrahedral intermediates for different acylation reactions. The results indicated that the stability of this intermediate significantly impacts whether a mono- or di-acylated product is formed. researchgate.net

| Reactant/Intermediate | Description | Computational Method | Key Finding | Reference |

| Imidazolidine-2-thione + Acyl Chloride | Direct acylation pathway. | Semi-empirical (AM1) | Considered a possible but less likely pathway compared to the Vilsmeier intermediate route. | nih.gov |

| Imidazolidine-2-thione + Vilsmeier Reagent | Acylation via an in-situ formed intermediate. | Semi-empirical (AM1) | The Vilsmeier-type reagent is predicted to be the more prevalent and electrophilic acylating species. | nih.govresearchgate.net |

| Mono-acylated Intermediate | Product of the first acylation step. | Semi-empirical (AM1) | Its nucleophilicity and the stability of the subsequent tetrahedral intermediate determine the likelihood of di-acylation. | nih.govresearchgate.net |

| Tetrahedral Intermediate (Di-acylation) | Intermediate formed during the second acylation. | Semi-empirical (AM1) | The calculated energetic content of this intermediate is a key factor in predicting the formation of the di-acylated product. | researchgate.net |

Table 1: Computational Insights into the Acylation of Imidazolidine-2-thione

These computational insights are invaluable for understanding the reactivity of the imidazolidine-2-thione core and for the rational design of synthetic routes to selectively obtain desired products like this compound.

Reactivity and Chemical Transformations of 1,3 Dibenzoylimidazolidine 2 Thione

Reactions Involving the Central Thione Moiety (C=S)

The thiocarbonyl group (C=S) is a prominent feature of the 1,3-Dibenzoylimidazolidine-2-thione structure and a primary site of its reactivity. The inherent polarity of the carbon-sulfur double bond, with a partial positive charge on the carbon and a partial negative charge on the sulfur, dictates its behavior in many chemical reactions.

Nucleophilic Addition Reactions to the Thiocarbonyl Carbon

The electrophilic nature of the thiocarbonyl carbon makes it susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.com This process, known as nucleophilic addition, results in the formation of a new single bond to the carbon and the conversion of the C=S double bond to a C-S single bond. masterorganicchemistry.com The geometry at the carbon atom changes from trigonal planar to tetrahedral during this transformation. masterorganicchemistry.com

The reaction can be either reversible or irreversible, largely dependent on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles typically lead to irreversible addition, while weaker nucleophiles may result in a reversible process. The rate of these addition reactions is influenced by electronic factors; electron-withdrawing groups adjacent to the thiocarbonyl, such as the benzoyl groups in this molecule, enhance the electrophilicity of the carbon and thus increase the reaction rate. masterorganicchemistry.com

Electrophilic Attack and Alkylation at the Sulfur Atom

The sulfur atom of the thione group, with its lone pairs of electrons, is a nucleophilic center and can be targeted by electrophiles. Alkylation, the addition of an alkyl group, is a common example of such a reaction. This process typically involves the reaction of the thione with an alkyl halide, leading to the formation of an S-alkylated product. For instance, the reaction of thiazoline (B8809763) fused 2-pyridones with alkyl halides in the presence of a base like cesium carbonate results in the opening of the thiazoline ring via S-alkylation. nih.gov

Oxidation Pathways of the Thione Group

The thione group can undergo oxidation through various pathways, depending on the oxidizing agent and reaction conditions. For example, the oxidation of 1,3-dimethyl-imidazolidine-2-thione under different oxidizing conditions can lead to overoxidation products. researchgate.net In some cases, oxidation can result in the formation of thiazolium salts from thiazolethiones, with reagents like meta-chloroperbenzoic acid (m-CPBA) being effective for this transformation. researchgate.net

Transformations and Functionalization at the Nitrogen Centers

The two nitrogen atoms within the imidazolidine (B613845) ring, to which the benzoyl groups are attached, also serve as sites for further functionalization, allowing for the synthesis of a diverse range of derivatives.

N-Acylation and N-Alkylation Strategies for Derivative Synthesis

N-acylation and N-alkylation reactions provide a means to introduce additional acyl or alkyl groups onto the nitrogen atoms. For instance, the acylation of related glycofurano[2,1-d]imidazolidine-2-thiones can lead to either O-acetylated or N-acetylated products, depending on the specific reaction conditions. capes.gov.br Similarly, direct and catalyzed alkylation reactions of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones have been explored for the stereoselective construction of carbon-carbon bonds.

Ring-Opening and Ring-Closure Reactions of the Imidazolidine Core

The imidazolidine ring itself can participate in reactions that lead to either its opening or the formation of new fused ring systems. These transformations significantly alter the molecular scaffold and are often driven by thermal or photochemical conditions.

Electrocyclic ring-opening and ring-closure reactions are a class of pericyclic reactions that involve the concerted reorganization of π-electrons. masterorganicchemistry.comyoutube.com The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. nih.gov For example, 6π electron systems, similar to what might be generated from the imidazolidine ring under certain conditions, typically undergo disrotatory ring closure under thermal conditions and conrotatory ring closure under photochemical conditions. masterorganicchemistry.com

Ring-opening can also be initiated by chemical reagents. For example, the reaction of thiazoline fused 2-pyridones with propargyl bromide can trigger a sequence of ring opening followed by an intramolecular [2+2] cycloaddition to form cyclobutane (B1203170) fused products. nih.gov Similarly, aziridine (B145994) ring-opening reactions have been utilized in the synthesis of imidazolidine derivatives. mdpi.com

Cycloaddition Reactions and Pericyclic Processes

The reactivity of this compound in cycloaddition and pericyclic reactions is a subject of scientific inquiry. While specific examples involving this exact compound are not extensively documented, the general reactivity of related N-acyl imidazolidine-2-thiones suggests potential pathways. The electron-withdrawing nature of the two benzoyl groups significantly influences the electron density of the thione moiety and the imidazolidine ring, which is a critical factor in these types of reactions.

For instance, the thione group could potentially act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The activation provided by the N-benzoyl groups would enhance its reactivity. Similarly, 1,3-dipolar cycloadditions could be envisioned, where the imidazolidine-2-thione derivative acts as a dipolarophile.

Derivatization Strategies for Structural Diversification

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies primarily focus on altering the substituents on the benzoyl groups and functionalizing the imidazolidine ring itself.

Introduction of Varying Substituents on the Benzoyl Moieties

A common strategy for modifying this compound involves the introduction of various substituents onto the phenyl rings of the benzoyl groups. This is typically achieved by starting with substituted benzoic acids in the initial synthesis of the molecule. By employing benzoyl chlorides with different functional groups (e.g., alkyl, alkoxy, nitro, halo) in the acylation of imidazolidine-2-thione, a library of derivatives can be generated. This approach allows for the fine-tuning of the molecule's electronic and steric properties, which can, in turn, influence its reactivity and physical characteristics.

Functionalization of the Imidazolidine Ring at Positions 4 and 5

Further structural diversity can be achieved by introducing substituents at the 4 and 5 positions of the imidazolidine ring. This is accomplished by utilizing substituted ethylenediamines as the starting material for the synthesis of the imidazolidine-2-thione core. For example, using a substituted 1,2-diamine in the reaction with carbon disulfide would lead to a 4- or 5-substituted imidazolidine-2-thione, which can then be acylated to yield the corresponding 1,3-dibenzoyl derivative. This method provides a route to chiral derivatives if enantiomerically pure diamines are used, opening avenues for asymmetric synthesis.

Application as a Chemical Intermediate in Complex Organic Synthesis

This compound and its derivatives have found utility as versatile intermediates in the synthesis of more complex organic molecules. One notable application is in the synthesis of vicinal diamines. The imidazolidine-2-thione core can be considered a protected form of a 1,2-diamine. Under specific reaction conditions, the thione group can be removed, and the benzoyl groups can be hydrolyzed to liberate the free diamine. This strategy is particularly useful when the target diamine is sensitive or requires protection during intermediate synthetic steps.

Furthermore, the reactivity of the thione group allows for its conversion into other functional groups, expanding the synthetic utility of the molecule. For example, the thione can be transformed into a ketone or can be involved in coupling reactions, providing a handle for further molecular elaboration.

Coordination Chemistry and Metal Complex Formation with 1,3 Dibenzoylimidazolidine 2 Thione

Ligand Characterization of 1,3-Dibenzoylimidazolidine-2-thione

The potential of this compound as a coordinating agent is rooted in its molecular structure, which features multiple potential donor atoms and allows for diverse binding modes.

Identification of Potential Donor Atoms (Sulfur and Nitrogen)

This compound is classified as a polyfunctional ligand, possessing several potential coordination sites. These compounds are of particular interest in coordination chemistry because they feature both hard and soft donor atoms, which allows for bonding with a variety of metal centers. researchgate.net

Sulfur Atom: The exocyclic sulfur atom of the thione group (C=S) is a primary coordination site. As a soft donor, it shows a high affinity for soft metal ions like Ag(I) and Pt(II).

Nitrogen Atoms: The imidazolidine (B613845) ring contains two nitrogen atoms. In the parent imidazolidine-2-thione, these nitrogen atoms can act as coordination sites. researchgate.net However, in this compound, the presence of bulky, electron-withdrawing benzoyl groups on these nitrogens may reduce their basicity and sterically hinder their direct coordination to a metal center.

Oxygen Atoms: Each of the two benzoyl groups contains a carbonyl oxygen atom. These oxygen atoms are hard donors and could potentially participate in coordination, especially with hard metal ions.

The ambidentate nature of related imidazolidine-2-thiones, which can coordinate through sulfur, nitrogen, or a combination of sites, is well-documented. researchgate.net This versatility is expected to be a key feature of this compound as well.

Investigation of Chelation Modes and Bridging Capabilities

The arrangement of donor atoms in this compound allows for several coordination modes, making it a versatile building block for supramolecular structures. In general, heterocyclic thiones can function as monodentate, chelating, or bridging ligands. researchgate.net

Monodentate Coordination: The ligand can bind to a single metal center through its most accessible and reactive donor site, which is typically the exocyclic sulfur atom. This is a common coordination mode for thione ligands with metals like cadmium(II). nih.gov

Chelation: Although direct chelation involving the ring nitrogens might be sterically hindered by the benzoyl groups, chelation involving one of the carbonyl oxygens and the sulfur atom could be possible, forming a stable chelate ring.

Bridging Coordination: The ligand has the potential to bridge two or more metal centers. For instance, analogous ligands like 1,3-imidazoline-2-thione have been shown to form dinuclear palladium complexes where the ligand bridges two metal centers using its sulfur and one nitrogen atom (N,S-bridging mode). nih.gov This bridging capability is crucial for the formation of coordination polymers.

Synthesis and Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound can be achieved through standard synthetic routes, and the resulting complexes can be characterized by various spectroscopic techniques that reveal changes upon coordination.

Formation of Complexes with Transition Metals (e.g., Cu(I), Cd(II), Zn(II), Ag(I), Pt(II))

Complexes of related heterocyclic thiones with a variety of transition metals have been synthesized and studied. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. nih.gov For example, complexes of the parent 1,3-imidazolidine-2-thione have been successfully synthesized with Cu(I), Ag(I), Cd(II), and Zn(II). bit.edu.cn Similarly, thiazolidine-2-thione, another related ligand, readily forms complexes with Cu(II) and Cd(II). nih.govnih.gov The formation of complexes with Pt(II) is also well-established for related ligands. researchgate.net

Given this precedent, this compound is expected to react with salts of these metals (e.g., chlorides, nitrates, or acetates) to form stable coordination compounds. The stoichiometry and final structure of the complex would depend on the metal-to-ligand ratio, the nature of the anion, and the reaction conditions.

Changes in Spectroscopic Signatures upon Complexation (e.g., IR and NMR shifts)

Coordination of this compound to a metal ion induces significant changes in its vibrational and nuclear magnetic resonance spectra. These changes provide valuable information about the coordination mode.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand is characterized by strong absorption bands corresponding to the C=O and C=S stretching vibrations. Upon coordination through the sulfur atom, a weakening and elongation of the C=S bond is expected. researchgate.net This results in a shift of the ν(C=S) band to a lower frequency (wavenumber) in the IR spectrum of the complex compared to the free ligand. If the carbonyl oxygen atoms are involved in coordination, a similar shift to lower frequency for the ν(C=O) band would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is particularly useful for studying complexation. The carbon atom of the thione group (C=S) is highly sensitive to its electronic environment. In related 4,5-dihydroxyimidazolidine-2-thione (B3052150) derivatives, this carbon resonates at approximately 180-182 ppm. mdpi.com Upon coordination of the sulfur atom to a metal, the electron density around this carbon changes, leading to a noticeable shift in its resonance signal. Analysis of the ¹H NMR spectrum can also provide evidence of coordination, as the chemical shifts of protons near the coordination site will be affected.

| Spectroscopic Technique | Key Signature in Free Ligand | Expected Change upon Complexation | Reason for Change |

|---|---|---|---|

| IR Spectroscopy | ν(C=S) stretching vibration | Shift to lower wavenumber | Weakening of the C=S bond due to electron donation from sulfur to the metal center. researchgate.net |

| IR Spectroscopy | ν(C=O) stretching vibration | Shift to lower wavenumber (if coordinated) | Weakening of the C=O bond due to electron donation from oxygen to the metal center. |

| ¹³C NMR Spectroscopy | Resonance of C=S carbon (~180-182 ppm) | Significant chemical shift change (upfield or downfield) | Alteration of the electronic environment of the thione carbon upon sulfur coordination. mdpi.com |

Electronic and Geometric Structure of Coordination Compounds

The electronic properties of the metal ion and the versatile nature of the this compound ligand can lead to the formation of coordination compounds with diverse geometries. The final structure is influenced by the coordination number of the metal, the steric bulk of the ligand, and the role of counter-ions. Based on studies of analogous thione complexes, several geometries can be anticipated.

Tetrahedral Geometry: For metal ions like Zn(II) and Cd(II) with a d¹⁰ electronic configuration, a tetrahedral geometry is common. nih.gov This is often seen in complexes with a 1:2 or 1:4 metal-to-ligand ratio, where the ligands coordinate in a monodentate fashion through the sulfur atom.

Square Planar Geometry: This geometry is characteristic of Pt(II) (d⁸) and can also be adopted by Cu(II) (d⁹) complexes. nih.gov

Octahedral Geometry: Metal ions like Cd(II) can also form six-coordinate, distorted octahedral complexes, often involving bridging ligands or the coordination of solvent molecules or counter-ions to complete the coordination sphere. nih.gov

Linear or Trigonal Planar Geometry: For Cu(I) and Ag(I) (d¹⁰), lower coordination numbers are preferred, often resulting in linear (2-coordinate) or trigonal planar (3-coordinate) geometries. nih.gov

| Metal Ion | Common Geometry | Example from Analogous Ligand |

|---|---|---|

| Cu(I) | Trigonal Planar | A Cu(I) complex with 1,3-thiazolidine-2-thione adopts a distorted trigonal-planar geometry. nih.gov |

| Cd(II) | Distorted Octahedral | A polymeric Cd(II) complex with 1,3-thiazolidine-2-thione shows an octahedral environment. nih.gov |

| Zn(II) | Tetrahedral | Zn(II) complexes with triazole ligands often exhibit tetrahedral geometry. nih.gov |

| Pt(II) | Square Planar | Complexes of Pt(II) with N-heterocyclic ligands frequently adopt a square planar structure. researchgate.net |

Computational Modeling of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of metal-ligand interactions in this compound complexes. These theoretical approaches offer insights into the electronic structure, bonding, and stability of these compounds.

DFT studies on similar metal-thione and metal-selone complexes have shown that these ligands act as π-donors, coordinating through zwitterionic resonance structures. nih.gov The calculations can accurately predict geometric parameters like bond lengths and angles, which often align well with experimental data from X-ray crystallography. nih.govekb.eg For example, DFT optimized structures of Fe(II) complexes with thione ligands are consistent with experimental results. nih.gov

These computational models also allow for the examination of the electronic properties of the complexes, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for understanding the reactivity and potential catalytic applications of these complexes.

Catalytic Applications of Derived Metal Complexes (non-biological)

The distinct structural and electronic characteristics of metal complexes derived from this compound and related ligands make them promising candidates for catalysts in various organic reactions.

Investigation of Catalytic Activity in Organic Transformations

Research has demonstrated the catalytic potential of palladium(II) complexes with related thione ligands in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. mdpi.com A typical catalytic cycle for this reaction involves the oxidative addition of an organic halide to the palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the catalyst. mdpi.com

For instance, palladium(II) complexes have been successfully used as catalysts for the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates via Suzuki cross-coupling. mdpi.com While specific data for this compound complexes in this reaction is not detailed in the provided search results, the activity of analogous complexes suggests their potential.

The following table presents representative data on the catalytic performance of a palladium complex in a Suzuki-Miyaura coupling reaction, illustrating the general effectiveness of such systems.

| Aryl Halide | Arylboronic Acid Derivative | Catalyst | Yield (%) |

| Bromo-substituted quinazoline | Boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazole | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | High |

Note: This data is for a related palladium-catalyzed Suzuki cross-coupling reaction and serves as an illustrative example.

Furthermore, the synthesis of 1,3-thiazolidine-2-thiones has been achieved using base-catalyzed protocols, indicating the broader utility of related heterocyclic thiones in facilitating organic transformations. nih.gov

Advanced Applications in Materials Science and Organic Catalysis Non Biological

Integration into Materials Systems

The integration of specific chemical moieties into polymeric systems can significantly alter their properties. While direct studies on 1,3-Dibenzoylimidazolidine-2-thione are scarce, the foundational imidazolidine-2-thione structure suggests potential avenues for exploration.

The incorporation of this compound as an additive or comonomer could potentially influence the physicochemical properties of polymeric materials. The rigid benzoyl groups and the polar thioamide core could impact properties such as thermal stability, mechanical strength, and solvent resistance. The sulfur and nitrogen atoms within the heterocyclic ring are known to be active centers for adsorption, a property that has been explored in the context of corrosion inhibition. researchgate.net This same characteristic could be harnessed to improve the interfacial adhesion between polymer chains or between polymers and other materials.

There is no direct evidence in the reviewed literature of this compound being used as a monomer or cross-linking agent. However, related five-membered heterocyclic compounds, such as 1,3-oxazolidine-2-thiones, have been successfully employed in controlled cationic ring-opening polymerizations to synthesize poly(thiourethane)s. researchgate.net This process typically involves the nucleophilic attack of the monomer onto an activated chain end.

For this compound, the presence of two bulky benzoyl groups on the nitrogen atoms could present significant steric hindrance, potentially impeding its ability to undergo polymerization through similar mechanisms. The reactivity of the thione group would be a critical factor. Radical ring-opening polymerization is another pathway that has been explored for thionolactones, offering a potential, though uninvestigated, route for polymers derived from this class of compounds. rsc.org

Organocatalytic Roles of this compound and its Derivatives

The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical transformations. While this compound itself has not been reported as an organocatalyst, its core structure is present in well-established classes of catalysts.

Chiral derivatives of imidazolidinones, famously known as MacMillan catalysts, are highly effective in a wide range of enantioselective reactions, including Diels-Alder cycloadditions and Friedel-Crafts alkylations. nih.gov These catalysts operate by forming chiral iminium ions with α,β-unsaturated aldehydes, which then undergo stereoselective reactions. Similarly, chiral thiazolidine-2-thiones have been utilized in asymmetric aldol (B89426) reactions. nih.gov

This precedent suggests that chiral derivatives of 1,3-imidazolidine-2-thione could potentially function as organocatalysts in stereoselective transformations. The development of synthetic routes to enantiomerically pure derivatives of this compound would be the first critical step in exploring this potential. The nature of the substituents on the imidazolidine (B613845) ring would be crucial in determining the stereochemical outcome of the catalyzed reactions.

The mechanistic pathways of related imidazolidinone and thiazolidine-2-thione catalysts have been studied in detail. For imidazolidinone catalysts, the key intermediate is the formation of a transient iminium ion. nih.gov In the case of thiazolidine-2-thione catalyzed aldol reactions, the mechanism involves the formation of a nickel-enolate complex with the N-acylthiazolidine-2-thione. nih.gov

Should this compound or its derivatives exhibit catalytic activity, mechanistic studies would be essential to understand their mode of action. These studies would likely involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling. The electronic and steric effects of the benzoyl groups would be a key area of investigation, as they would significantly influence the catalyst's reactivity and selectivity.

The substrate scope and selectivity are critical measures of a catalyst's utility. For related imidazolidinone catalysts, a broad range of α,β-unsaturated aldehydes and various nucleophiles have been shown to be effective substrates. nih.gov The selectivity (e.g., enantioselectivity, diastereoselectivity, regioselectivity) is highly dependent on the specific structure of the catalyst and the reaction conditions.

If catalytically active derivatives of this compound were to be developed, a systematic investigation of their substrate scope would be necessary. This would involve testing a variety of substrates to determine the catalyst's efficiency and selectivity in different chemical transformations. The data from such studies would be crucial for establishing the potential of this class of compounds in synthetic organic chemistry.

Emerging Research Directions and Future Prospects for 1,3 Dibenzoylimidazolidine 2 Thione

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of 1,3-Dibenzoylimidazolidine-2-thione involves the reaction of imidazolidine-2-thione with benzoyl chloride. researchgate.net While effective, this method relies on conventional organic solvents and reagents, prompting a shift towards more environmentally benign synthetic strategies. The field of green chemistry offers significant opportunities to innovate the production of this and related compounds.

Future research is anticipated to focus on adapting green methodologies that have proven successful for other heterocyclic thiones. For instance, the use of deep eutectic solvents (DESs) as both catalysts and reaction media presents a promising alternative to volatile organic compounds. frontiersin.orgresearchgate.net These solvents have been successfully employed in the Knoevenagel condensation for synthesizing thiazolidinedione derivatives, a reaction class that shares mechanistic similarities with the formation of related heterocyclic systems. researchgate.net Another avenue involves the development and application of recoverable solid acid catalysts, such as 2-oxoimidazolidine-1,3-disulfonic acid, which facilitate reactions in aqueous media at room temperature, simplifying purification and reducing waste. researchgate.net

| Green Synthesis Approach | Potential Advantage for this compound | Reference for Related Compounds |

| Deep Eutectic Solvents (DESs) | Acts as both solvent and catalyst, biodegradable, low volatility. | frontiersin.orgresearchgate.net |

| Solid Acid Catalysis | Catalyst is recoverable and reusable, reactions can often be run in water. | researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | General Green Chemistry Principle |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | General Green Chemistry Principle |

The exploration of these sustainable methods for the synthesis of this compound is a critical next step in making its study and application more economically and environmentally viable.

Exploration of Underexplored Reactivity Profiles and Novel Transformations

The reactivity of this compound remains a largely unexplored area, offering fertile ground for fundamental chemical research. The molecule's structure, featuring a central thioamide group flanked by two electron-withdrawing benzoyl substituents, suggests a rich and complex chemical behavior.

Future investigations will likely target the key reactive sites:

The Thiocarbonyl Group (C=S): This group is a prime target for nucleophilic attack and cycloaddition reactions. Studies on related 2,3-dihydro-1,5-benzodiazepine-2-thiones have shown that the thiocarbonyl bond can readily react with nucleophiles like hydrazine. nih.gov Exploring similar reactions for this compound could lead to novel ring-opening or ring-transformation products.

The Imidazolidine (B613845) Ring: The stability and potential for ring-opening of the central five-membered ring under various conditions (acidic, basic, reductive, or oxidative) are yet to be determined.

The Benzoyl Groups: The carbonyls of the benzoyl groups could undergo reactions typical of ketones, although their reactivity will be influenced by their attachment to the ring nitrogens. Furthermore, the phenyl rings are sites for potential electrophilic substitution reactions.

Drawing parallels from computational studies on nitrilimines, which are also 1,3-dipoles, the potential for this compound or its derivatives to participate in [3+2] cycloaddition reactions is an exciting prospect for constructing more complex heterocyclic systems. researchgate.net A systematic investigation into its reactivity with various electrophiles, nucleophiles, and dienophiles is essential to unlock its synthetic potential.

Application of Advanced Computational Methods for Predictive Chemical Design